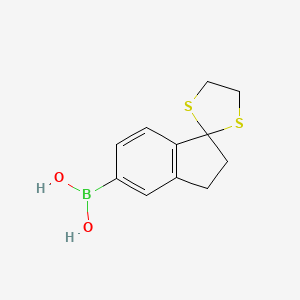

1,1-(Ethylenedithio)-indane-5-boronic acid

Description

Evolution and Significance of Organoboron Compounds in Chemical Transformations

Organoboron chemistry has become a cornerstone of modern organic synthesis, largely due to the versatility and stability of compounds like boronic acids. mdpi.com Initially explored in the mid-20th century, the field witnessed a dramatic expansion with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction, which forms carbon-carbon bonds by coupling an organoboron compound with an organohalide, has become an indispensable tool in academic and industrial research, including the pharmaceutical industry. nih.gov

The significance of organoboron compounds stems from several key features:

Stability and Handling: Boronic acids are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle compared to many other organometallic reagents. mdpi.com

Low Toxicity: Boron-containing reagents and byproducts are typically considered to have low toxicity, which is a significant advantage in terms of environmental impact and for applications in medicinal chemistry. mdpi.comwikipedia.org

Functional Group Tolerance: Suzuki-Miyaura couplings and other reactions involving boronic acids are compatible with a wide array of functional groups, allowing for their application in the late-stage functionalization of complex molecules. researchgate.net

Predictable Reactivity and Stereochemistry: Reactions involving organoboron compounds often proceed with high chemo- and regioselectivity, and in many cases, with retention of stereochemistry.

These attributes have led to the widespread use of boronic acids in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. encyclopedia.pubwikipedia.org The development of new boronic acid derivatives continues to be an active area of research, aimed at expanding the scope and efficiency of known transformations and discovering new applications.

Strategic Importance of Indane Skeletons in Synthetic Chemistry and Scaffold Construction

The indane skeleton, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.neteburon-organics.com Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets. researchgate.net

Numerous biologically active compounds, including natural products and synthetic drugs, incorporate the indane motif. tudublin.ienih.gov Notable examples include:

Indinavir: An HIV protease inhibitor used in the treatment of HIV/AIDS. nih.gov

Donepezil: A medication used to treat Alzheimer's disease. nih.gov

Sulindac: A non-steroidal anti-inflammatory drug (NSAID). eburon-organics.com

The synthetic importance of the indane framework lies in its utility as a core structure upon which molecular complexity can be built. nih.gov The aromatic ring can be functionalized using standard electrophilic aromatic substitution reactions, while the aliphatic ring offers multiple sites for stereoselective modifications. beilstein-journals.org This allows for the systematic exploration of the chemical space around the indane core to develop new therapeutic agents and functional materials. tudublin.ienih.gov

Contextualization of 1,1-(Ethylenedithio)-indane-5-boronic Acid within Contemporary Chemical Research

1,1-(Ethylenedithio)-indane-5-boronic acid is a specialized chemical reagent that combines the key features of both boronic acids and the indane scaffold. Its structure suggests a strategic design for use in multi-step organic synthesis.

The indane-5-boronic acid portion of the molecule is primed for Suzuki-Miyaura cross-coupling reactions. This allows for the attachment of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position of the indane nucleus, enabling the construction of complex biaryl structures or other conjugated systems.

The 1,1-(ethylenedithio) group, also known as a dithiolane, serves as a protecting group for a ketone functionality at the 1-position of the indane ring. organic-chemistry.org Ketones are reactive functional groups that might interfere with certain chemical transformations, such as those involving organometallic reagents. By converting the ketone to a stable dithiolane, this position is rendered inert to a range of reaction conditions. The dithiolane group can be readily removed later in the synthetic sequence to regenerate the ketone for further manipulation. organic-chemistry.org

Therefore, 1,1-(Ethylenedithio)-indane-5-boronic acid is designed as a bifunctional building block. It allows a synthetic chemist to first perform a carbon-carbon bond-forming reaction at the boronic acid site and then, after deprotection, to carry out further chemistry at the ketone position. This strategic approach is valuable in the synthesis of complex target molecules where precise control over the sequence of bond formations is essential.

While specific research findings detailing the direct application of 1,1-(Ethylenedithio)-indane-5-boronic acid are not extensively documented in publicly available literature, its structure strongly implies its utility as an intermediate in the synthesis of complex indane derivatives for applications in drug discovery and materials science.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical entities discussed in this article.

Properties of 1,1-(Ethylenedithio)-indane-5-boronic acid

| Property | Value |

|---|---|

| Molecular Formula | C11H13BO2S2 |

| Molecular Weight | 252.16 g/mol |

| CAS Number | 915402-16-3 |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol |

Properties

CAS No. |

915402-16-3 |

|---|---|

Molecular Formula |

C11H13BO2S2 |

Molecular Weight |

252.2 g/mol |

IUPAC Name |

spiro[1,3-dithiolane-2,1'-2,3-dihydroindene]-5'-ylboronic acid |

InChI |

InChI=1S/C11H13BO2S2/c13-12(14)9-1-2-10-8(7-9)3-4-11(10)15-5-6-16-11/h1-2,7,13-14H,3-6H2 |

InChI Key |

JVWLFCWJEYPPSC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3(CC2)SCCS3)(O)O |

Origin of Product |

United States |

Sophisticated Synthetic Strategies for 1,1 Ethylenedithio Indane 5 Boronic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1,1-(Ethylenedithio)-indane-5-boronic acid reveals two primary disconnections that simplify the target molecule into more readily available starting materials. The first logical disconnection is at the carbon-boron bond of the boronic acid. This is a common and practical step, as numerous methods exist for the introduction of a boronic acid group onto an aromatic ring. This leads to the precursor, 1,1-(ethylenedithio)-indane.

The second key disconnection involves the ethylenedithio group, which is a dithioketal. Dithioacetals and dithioketals are typically formed from the corresponding carbonyl compound. Therefore, the 1,1-(ethylenedithio)-indane can be retrosynthetically cleaved at the C-S bonds to reveal indan-1-one as a key intermediate.

Methodologies for Indane Scaffold Construction with Ethylenedithio Functionality

The construction of the 1,1-(ethylenedithio)-indane scaffold is a critical phase in the synthesis of the target boronic acid. This can be achieved through a sequence of reactions that first build the indane ring system and then introduce the dithiolane functionality.

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a robust and widely used method for the synthesis of 1-indanones. nih.govresearchgate.netresearchgate.netnih.gov This reaction typically involves the treatment of the carboxylic acid with a strong acid, which promotes cyclization onto the aromatic ring to form the five-membered ketone ring of the indanone. A variety of acids can be employed, including polyphosphoric acid (PPA), methanesulfonic acid, or the combination of a Lewis acid like aluminum chloride with the corresponding acyl chloride. nih.gov The choice of acid and reaction conditions can be optimized based on the specific substituents on the aromatic ring.

For instance, the cyclization of 3-phenylpropionic acid to indan-1-one can be effectively carried out. This method is advantageous as it allows for the synthesis of variously substituted indanones by starting with appropriately substituted 3-arylpropionic acids.

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis This table is a representative example based on established chemical principles and may not reflect experimentally verified data for these specific compounds.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Phenylpropionic acid | Polyphosphoric acid, heat | Indan-1-one | High |

| 3-(4-Methoxyphenyl)propionic acid | Triflic acid | 5-Methoxyindan-1-one | Good |

Once the indan-1-one scaffold is in place, the ethylenedithio functionality can be introduced. This is typically achieved through the protection of the ketone as a dithioketal. The reaction of an aldehyde or ketone with a dithiol, such as 1,2-ethanedithiol (B43112), in the presence of a Lewis acid or Brønsted acid catalyst, leads to the formation of a 1,3-dithiolane (B1216140). nbinno.comwikipedia.org

This reaction is highly efficient for the conversion of indan-1-one to 1,1-(ethylenedithio)-indane. Common catalysts for this transformation include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TsOH). The reaction is typically reversible, and the removal of water drives the equilibrium towards the formation of the dithioketal.

Table 2: Thioacetalization of Indan-1-one This table is a representative example based on established chemical principles and may not reflect experimentally verified data for these specific compounds.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Indan-1-one | 1,2-Ethanedithiol, BF₃·OEt₂ | 1,1-(Ethylenedithio)-indane | High |

Regioselective Boron Functionalization at the Indane Core

The final and crucial step in the synthesis is the regioselective introduction of the boronic acid group at the 5-position of the indane ring. Two primary strategies are employed for this purpose: directed metalation followed by borylation, and transition metal-catalyzed C-H borylation.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a trialkyl borate (B1201080), to introduce the boron functionality. nih.gov

In the context of 1,1-(ethylenedithio)-indane, the ethylenedithio group itself is not a strong directing group for ortho-metalation. Therefore, this strategy would likely require the presence of another directing group on the aromatic ring to achieve the desired regioselectivity. If a suitable directing group were present at the 4- or 6-position, metalation and subsequent borylation could potentially be directed to the 5-position. However, without such a directing group, this method is less likely to be effective for the synthesis of the target molecule.

Transition metal-catalyzed C-H borylation has emerged as a highly versatile and efficient method for the synthesis of aryl and heteroaryl boronic esters. researchgate.net Iridium-catalyzed borylation, in particular, has been extensively studied and applied. nih.govresearchgate.netrsc.org These reactions typically employ an iridium catalyst, a bidentate ligand (often a bipyridine derivative), and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).

The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation occurring at the most accessible C-H bond. In the case of 1,1-(ethylenedithio)-indane, the 5- and 6-positions are sterically less hindered than the 4- and 7-positions. The electronic properties of the ethylenedithio group, being weakly electron-donating, may also influence the regioselectivity. It is plausible that a mixture of 5- and 6-borylated products would be obtained, which would then require separation.

An alternative approach within this category is palladium-catalyzed cross-coupling of a halogenated precursor. For example, if 5-bromo-1,1-(ethylenedithio)-indane (B13778675) is synthesized, a Miyaura borylation reaction with a diboron (B99234) reagent in the presence of a palladium catalyst and a suitable ligand can be used to install the boronic ester at the 5-position with complete regioselectivity.

Table 3: Potential Regioselective Borylation Methods This table is a representative example based on established chemical principles and may not reflect experimentally verified data for these specific compounds.

| Substrate | Method | Reagents and Conditions | Product | Expected Regioselectivity |

|---|---|---|---|---|

| 1,1-(Ethylenedithio)-indane | Iridium-catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 1,1-(Ethylenedithio)-indane-5-boronic acid pinacol (B44631) ester | Mixture of 5- and 6-isomers |

Photoinduced and Metal-Free Borylation Strategies

The introduction of a boronic acid moiety onto the indane scaffold, particularly at the 5-position to yield 1,1-(Ethylenedithio)-indane-5-boronic acid, can be approached through modern synthetic methods that avoid the use of transition metals. These strategies, often initiated by light, offer milder and more sustainable alternatives to classical cross-coupling reactions.

Photoinduced borylation reactions have emerged as a powerful tool for C-H functionalization. organic-chemistry.org These methods typically involve the generation of a boryl radical from a suitable boron source, such as bis(pinacolato)diboron (B₂pin₂), which can then react with an aromatic C-H bond. The process can be initiated by organic photocatalysts or through direct photochemical activation, circumventing the need for expensive and potentially contaminating transition metals. organic-chemistry.orgresearchgate.net For a substrate like 1,1-(ethylenedithio)-indane, direct C-H borylation at the aromatic ring is a key strategy. The reaction mechanism often involves single-electron transfer (SET) or energy transfer processes. organic-chemistry.org For instance, an excited photocatalyst can abstract an electron or hydrogen from the substrate or a reagent, initiating a radical cascade that leads to the formation of the C-B bond.

Metal-free borylation strategies often rely on the inherent reactivity of specific reagents under thermal or photochemical conditions. One prominent approach involves the use of boron trihalides, such as boron tribromide (BBr₃), which can mediate the selective C-H borylation of arenes, particularly those containing directing groups. whiterose.ac.uk In the context of the target molecule, the thioacetal group itself does not typically act as a strong directing group for borylation. However, related studies on thiobenzamides have shown that sulfur-containing functionalities can direct ortho C-H borylation under metal-free conditions, suggesting that tailored substrates could achieve regioselectivity. google.com Another metal-free approach is the borylation of arylazo sulfones, which can be initiated by visible light without any photocatalyst or additive. organic-chemistry.org

These advanced borylation methods offer significant advantages, including mild reaction conditions and high functional group tolerance, which are crucial when dealing with a molecule containing both a thioacetal and a boronic acid precursor.

| Strategy | Borylation Reagent | Initiation | Key Features |

| Photoredox Catalysis | Bis(pinacolato)diboron (B₂pin₂) | Organic or Metal Photocatalyst + Light | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Direct Photochemical Activation | Diboron reagents | UV or Visible Light | Avoids catalysts, simple reaction setup. researchgate.net |

| Mediated C-H Borylation | Boron Tribromide (BBr₃) | Thermal | Metal-free, can be directed by certain functional groups. whiterose.ac.uk |

| Radical Borylation | N-Heterocyclic carbene (NHC) boranes | Photochemical or Thermal | Access to diverse borylated products under metal-free conditions. chem-station.com |

Chemo- and Stereoselective Synthesis of Advanced 1,1-(Ethylenedithio)-indane Derivatives

The synthesis of advanced derivatives of 1,1-(ethylenedithio)-indane often requires precise control over chemoselectivity and stereoselectivity, particularly when introducing additional functional groups or creating chiral centers on the indane core. The 1,1-(ethylenedithio) moiety is a thioacetal, typically installed by reacting the corresponding indanone with 1,2-ethanedithiol under acidic catalysis (e.g., BF₃·OEt₂). This reaction is highly chemoselective for the ketone carbonyl group.

Once the thioacetal is in place, further functionalization can be explored. For instance, if the synthesis starts from a prochiral indanone derivative, asymmetric reduction of the ketone can establish a chiral center before the thioacetal formation. However, for the specific target 1,1-(ethylenedithio)-indane, the key stereochemical challenges arise when modifying other positions on the indane ring.

The development of stereoselective reactions for indane systems is an active area of research, often driven by the use of indane-derived chiral ligands in asymmetric catalysis. nsf.gov Methodologies developed for synthesizing these chiral ligands can be adapted for the synthesis of advanced 1,1-(ethylenedithio)-indane derivatives. For example, creating a chiral center at the C2 or C3 position of the indane ring would require an asymmetric synthetic route. Organocatalysis has been successfully employed for the asymmetric synthesis of highly substituted five-membered carbocycles. researchgate.net A cascade reaction using a chiral catalyst, such as a cinchonidine-derived aminourea, could be envisioned to construct a substituted indane framework with high diastereo- and enantioselectivity.

The table below outlines potential strategies for achieving selectivity in the synthesis of advanced indane derivatives, which could be applied to analogues of the target compound.

| Selectivity Type | Synthetic Approach | Example Reaction/Catalyst | Target Transformation |

| Chemoselective | Thioacetal Formation | 1,2-Ethanedithiol, Lewis Acid (BF₃) | Selective protection of a ketone over an ester or carboxylic acid. |

| Stereoselective | Asymmetric Hydrogenation | Chiral Rh or Ru catalyst (e.g., BINAP) | Reduction of a C=C bond in an indene (B144670) precursor to create chiral centers. |

| Stereoselective | Organocatalytic Cascade | Chiral amine or squaramide catalyst | Michael addition followed by cyclization to form a substituted indane ring with multiple stereocenters. rsc.org |

| Stereoselective | Directed Metalation | Chiral lithium amide base | Enantioselective deprotonation and functionalization adjacent to a directing group. |

Scalable Synthesis and Process Optimization for Chemical Production

The transition from laboratory-scale synthesis to large-scale chemical production of 1,1-(Ethylenedithio)-indane-5-boronic acid requires careful consideration of cost, safety, efficiency, and robustness of the synthetic route. Process optimization would focus on minimizing steps, using cheaper and safer reagents, and developing purification methods suitable for large quantities.

A plausible large-scale route would likely involve the synthesis of the arylboronic acid precursor first, followed by the construction of the indane ring and subsequent thioacetal formation, or vice versa. One common industrial method for synthesizing arylboronic acids is the Grignard reaction. google.com This involves reacting an aryl halide (e.g., 5-bromo-1-indanone) with magnesium metal to form an arylmagnesium halide, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. google.com Subsequent acidic workup yields the boronic acid. Optimization of this process for scale-up would involve:

Solvent Selection: Replacing ethereal solvents like THF, which can be expensive and pose safety risks (peroxide formation), with higher-boiling and cheaper alternatives like toluene (B28343) or mixed solvent systems. google.com

Temperature Control: Grignard formation is exothermic and requires careful temperature management on a large scale. The subsequent borylation step is performed at very low temperatures (e.g., -78 °C), which can be energy-intensive. Process research would aim to find conditions allowing for higher operating temperatures. google.com

Reagent Stoichiometry: Precisely controlling the molar ratios of the aryl halide, magnesium, and borate ester is critical to maximize yield and minimize the formation of byproducts like diaryl compounds. google.com

An alternative, more modern approach for large-scale borylation is the palladium-catalyzed Miyaura borylation, coupling an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). escholarship.org While often used in fine chemical synthesis, the cost of the palladium catalyst and ligands can be a barrier for large-scale production unless catalyst loading is very low and recycling is efficient. nih.gov

The thioacetal formation step (ketone + 1,2-ethanedithiol) is generally a robust and high-yielding reaction. For process optimization, key factors would include the choice of acid catalyst (moving from Lewis acids to potentially recyclable solid acid catalysts) and managing the malodorous nature of the thiol reagent through contained systems and appropriate workup/waste treatment procedures. Purification at scale would likely involve crystallization rather than chromatography to reduce solvent waste and cost.

| Process Step | Key Optimization Parameters | Challenges for Scale-Up | Potential Solutions |

| Aryl Halide Synthesis | Reagent cost, regioselectivity, yield. | Handling of hazardous reagents (e.g., Br₂). | Use of milder brominating agents (e.g., NBS), flow chemistry. |

| Borylation (Grignard) | Solvent, temperature, stoichiometry, workup. | Exothermicity, cryogenic temperatures, large volumes of aqueous waste. | Mixed solvents, process control systems, optimization of quench/hydrolysis. google.com |

| Borylation (Catalytic) | Catalyst loading, ligand choice, base, solvent. | Catalyst cost and removal, reaction time. | High-turnover catalysts, catalyst recycling, phase-transfer catalysis. nih.gov |

| Thioacetal Formation | Catalyst, solvent, reaction time, odor control. | Thiol stench, catalyst removal. | Contained reaction systems, solid-supported catalysts, optimized workup. |

| Purification | Method (crystallization vs. chromatography), solvent. | Impurity profile, yield loss. | Development of robust crystallization protocols, solvent screening. |

Mechanistic Investigations and Reactivity Profiles of 1,1 Ethylenedithio Indane 5 Boronic Acid

Fundamental Principles of Boron Reactivity and Coordination

The chemical behavior of 1,1-(Ethylenedithio)-indane-5-boronic acid is rooted in the electronic nature of its boron atom. This section explores the core concepts that govern its interactions and reactivity.

Boronic acids, including 1,1-(Ethylenedithio)-indane-5-boronic acid, are characterized by a boron atom with a vacant p-orbital, making them Lewis acids—species that can accept a pair of electrons. nih.govnih.gov This Lewis acidity is the cornerstone of their reactivity. In aqueous solutions or in the presence of Lewis bases such as hydroxide (B78521) ions (OH⁻), the boronic acid can accept a lone pair of electrons to form a tetracoordinate species known as a boronate complex. nih.govsdu.dk

This transformation from a neutral, trigonal planar boronic acid to a negatively charged, tetrahedral boronate complex is a critical activation step for many of its subsequent reactions. organic-chemistry.org The formation of the boronate enhances the nucleophilicity of the organic group attached to the boron (the indane moiety in this case), which is essential for processes like transmetalation in cross-coupling cycles. organic-chemistry.orgsigmaaldrich.com The equilibrium between the boronic acid and the boronate form is pH-dependent. sdu.dk

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). This reaction yields cyclic boronate esters. The formation of these esters is typically rapid and reversible, with the stability of the complex being influenced by factors such as pH and the concentration of the diol. While this property is extensively exploited in fields like chemical sensing and dynamic combinatorial chemistry, it also underlies the use of boronate esters as alternatives to boronic acids in cross-coupling reactions. nih.govillinois.edu Boronate esters, such as those formed with pinacol (B44631), are often more stable, easier to handle, and can exhibit different reactivity profiles compared to the parent boronic acid. nih.govillinois.edu

Role in Cross-Coupling Reactions

1,1-(Ethylenedithio)-indane-5-boronic acid is primarily designed as a building block for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. Its indane core can be coupled to various other organic fragments, making it a valuable intermediate in synthetic chemistry.

The Suzuki-Miyaura coupling is the most prominent application for arylboronic acids like 1,1-(Ethylenedithio)-indane-5-boronic acid. libretexts.org This reaction creates a new carbon-carbon bond between the boronic acid's organic group and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups (including the dithiolane present in the subject molecule), and generally high yields. nih.govnih.gov

The scope of the reaction is broad, allowing the coupling of the indane moiety with aryl, heteroaryl, vinyl, and in some cases, alkyl halides or triflates. organic-chemistry.org The efficiency of a specific Suzuki-Miyaura coupling depends on several factors, including the choice of catalyst, ligand, base, and solvent. Modern catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have expanded the reaction's utility to include even challenging substrates like aryl chlorides. libretexts.orgtcichemicals.com

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid to form the reactive boronate. |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

While palladium remains the most common catalyst for Suzuki-Miyaura reactions, there is growing interest in using more earth-abundant and cost-effective metals like nickel. beilstein-journals.org Nickel catalysts can perform similar cross-coupling reactions with boronic acids and have shown unique reactivity, particularly with more challenging substrates. nih.govnih.gov Nickel-catalyzed couplings can sometimes offer different selectivity or be more effective for specific transformations, such as those involving C(sp³)-hybridized carbons. rsc.orgnih.gov Therefore, 1,1-(Ethylenedithio)-indane-5-boronic acid is also a potential substrate for nickel-catalyzed cross-coupling reactions, following analogous mechanistic principles.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps, which would apply to the reactions of 1,1-(Ethylenedithio)-indane-5-boronic acid. libretexts.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This changes the oxidation state of palladium from 0 to +2, forming an arylpalladium(II) complex. libretexts.org

Transmetalation : This is the key step where the organic group is transferred from boron to palladium. The boronate form of 1,1-(Ethylenedithio)-indane-5-boronic acid, formed by the action of the base, reacts with the arylpalladium(II) complex. The indane group displaces the halide on the palladium center, creating a diorganopalladium(II) intermediate. organic-chemistry.orgacs.org The exact mechanism of this transfer can be complex but is facilitated by the formation of the boronate. nih.govacs.org

Reductive Elimination : In the final step, the two organic groups (the one from the halide and the one from the boronic acid) on the palladium(II) center are coupled together, forming the new carbon-carbon bond of the final product. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org

This catalytic cycle efficiently generates the desired biaryl product while regenerating the active catalyst for subsequent turnovers.

Reactivity of the Ethylenedithio Moiety

The ethylenedithio group, a cyclic dithioacetal, serves as a crucial protecting group for the ketone functionality within the indane core of 1,1-(Ethylenedithio)-indane-5-boronic acid. Its reactivity is characterized by a high degree of stability under various conditions, yet it can be selectively removed or potentially transformed, offering avenues for further molecular elaboration.

The 1,3-dithiolane (B1216140) ring system, analogous to the ethylenedithio moiety, is well-regarded in organic synthesis for its stability in both acidic and basic environments. asianpubs.orgnih.gov This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the boronic acid group, without affecting the protected ketone. organic-chemistry.orgucoz.com However, this stability necessitates specific conditions for its removal, a process known as deprotection or dethioacetalization. organic-chemistry.org

A variety of reagents have been developed for the deprotection of 1,3-dithiolanes, often involving oxidative or metal-based methods. asianpubs.org Traditional methods have often relied on the use of toxic heavy metal salts, such as mercury(II) compounds, which, while effective, pose significant environmental and safety concerns. nih.gov Consequently, the development of milder and more environmentally benign deprotection protocols has been a focus of considerable research.

Modern approaches to dethioacetalization include the use of oxidizing agents, such as iodine in the presence of hydrogen peroxide in a micellar system, which offers a greener alternative. organic-chemistry.org Other methods employ reagents like o-iodoxybenzoic acid (IBX) or a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI). organic-chemistry.orgchemrxiv.org The choice of deprotection agent can be critical to avoid unwanted side reactions and ensure compatibility with other functional groups present in the molecule.

Table 1: Selected Reagents for the Deprotection of Ethylenedithio Moieties

| Reagent System | Conditions | Key Features |

|---|---|---|

| Mercury(II) Nitrate Trihydrate | Solid state, grinding | Fast and efficient, but toxic. nih.gov |

| 30% Hydrogen Peroxide / Iodine | Aqueous micellar system | Mild, environmentally friendly, tolerates various functional groups. organic-chemistry.org |

| o-Iodoxybenzoic Acid (IBX) / β-Cyclodextrin | Water, room temperature | Neutral conditions, high yields. organic-chemistry.org |

| Polyphosphoric Acid (PPA) / Acetic Acid | 20-45 °C | Mild and convenient. asianpubs.org |

| Trimethylsilyl Chloride (TMSCl) / Sodium Iodide (NaI) | Acetonitrile | Metal-free, avoids harsh acidic or basic media. chemrxiv.org |

Beyond its role as a protecting group, the ethylenedithio moiety possesses latent reactivity that can be exploited for further functionalization. The sulfur atoms, with their lone pairs of electrons, can act as nucleophiles, leading to the formation of sulfonium (B1226848) intermediates. These intermediates are versatile reactive species that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com

The formation of a sulfonium ylide, for instance, can be achieved by the reaction of the dithiolane with a suitable carbene precursor in the presence of a metal catalyst. mdpi.com These ylides can then undergo reactions such as epoxidation or cyclopropanation with appropriate electrophiles. oaepublish.com The initial step in these transformations typically involves the reaction of the nucleophilic ylide carbanion with an electrophile to generate a zwitterionic betaine (B1666868) intermediate, which then cyclizes to form the final product. mdpi.com This pathway opens up possibilities for constructing complex molecular architectures starting from the dithiolane-protected indane scaffold.

Recent advancements have focused on developing stereoselective reactions involving sulfonium ylides, often employing chiral sulfides or catalysts to control the stereochemical outcome. mdpi.com While the direct functionalization of the ethylenedithio group in 1,1-(Ethylenedithio)-indane-5-boronic acid via sulfonium intermediates is a specialized area, the underlying principles of sulfonium ylide chemistry suggest a potential avenue for novel synthetic applications. dntb.gov.ua

Other Reactivity Pathways and Transformations

The reactivity of 1,1-(Ethylenedithio)-indane-5-boronic acid is not limited to the independent transformations of its constituent functional groups. The interplay between the boronic acid and the aromatic ring allows for a range of other synthetic manipulations.

Arylboronic acids can serve as precursors for the generation of highly reactive aryne intermediates. jst.go.jpscispace.com These species can then be trapped by a variety of nucleophiles and dienophiles to afford highly functionalized aromatic compounds. bris.ac.uk While the direct generation of an aryne from 1,1-(Ethylenedithio)-indane-5-boronic acid would require specific ortho-functionalization, the boronic acid moiety itself can participate in reactions with arynes generated from other precursors.

A particularly innovative application of boronic acids in aryne chemistry is their use as a surrogate for the hydroxide ion. nih.gov Direct trapping of arynes with water to produce phenols is often inefficient. nih.govmdpi.com However, boronic acids, upon activation with fluoride, can act as an effective source of hydroxide. nih.gov This "hydroxide surrogacy" allows for the synthesis of phenols under mild conditions with excellent functional group tolerance. nih.gov This methodology could potentially be applied to aryne reactions involving the indane scaffold, providing a route to phenolic derivatives.

The field of photoredox catalysis has opened up new avenues for the transformation of organoboron compounds under mild, visible-light-mediated conditions. nih.gov Arylboronic acids are particularly well-suited substrates for photoredox-catalyzed reactions due to their favorable redox properties. rsc.orgmdpi.com

One common transformation is the oxidative hydroxylation of arylboronic acids to phenols. mdpi.comnsf.gov This reaction can be catalyzed by various photosensitizers, including metal-organic frameworks and dirhodium(II) complexes, using molecular oxygen as the terminal oxidant. rsc.orgnsf.gov This provides a green and efficient alternative to traditional, often harsh, methods for phenol (B47542) synthesis.

Beyond hydroxylation, photoredox catalysis can be used to generate aryl radicals from arylboronic acids. nih.govacs.org These radicals can then participate in a range of C-C bond-forming reactions, such as the addition to electron-deficient olefins. nih.gov The application of these photoredox methods to 1,1-(Ethylenedithio)-indane-5-boronic acid could provide access to a diverse array of derivatives with new carbon-carbon or carbon-oxygen bonds. nih.gov

Comparative Reactivity Studies with Boronic Esters and Other Boron Species

The reactivity of the boronic acid group in 1,1-(Ethylenedithio)-indane-5-boronic acid can be modulated by its conversion to other boron species, most notably boronic esters. amerigoscientific.com The choice between a boronic acid and a boronic ester can have significant implications for the outcome of a chemical reaction. researchgate.netnih.gov

Boronic acids are generally more reactive than their corresponding esters in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This is often attributed to the difference in the electron-withdrawing ability of the hydroxyl groups versus the alkoxy groups. researchgate.net However, boronic acids can be prone to side reactions like protodeboronation, especially with electron-rich or sterically hindered substrates. nih.gov

Boronic esters, on the other hand, often exhibit greater stability and are easier to purify and handle. amerigoscientific.compharmiweb.com Acyclic boronic esters can be susceptible to hydrolysis, while cyclic esters, such as those derived from pinacol, are generally more robust. amerigoscientific.comnih.gov The use of boronic esters can sometimes lead to different reactivity profiles and may be advantageous in cases where the corresponding boronic acid is unstable or gives low yields. nih.gov The interconversion between boronic acids and esters is typically straightforward, allowing for the selection of the most appropriate boron species for a given synthetic transformation. amerigoscientific.com

Table 2: Comparison of Boronic Acids and Boronic Esters

| Feature | Boronic Acids (RB(OH)₂) | Boronic Esters (RB(OR)₂) |

|---|---|---|

| Reactivity in Cross-Coupling | Generally more reactive. researchgate.net | Often less reactive but can offer advantages in specific cases. researchgate.net |

| Stability | Can be prone to protodeboronation and other side reactions. nih.gov | Generally more stable, especially cyclic esters. amerigoscientific.compharmiweb.com |

| Purification | Can be more challenging to purify. amerigoscientific.com | Often easier to purify by chromatography. amerigoscientific.com |

| Handling | Can be more sensitive to air and moisture. amerigoscientific.com | Generally easier to handle and store. pharmiweb.com |

Strategic Applications of 1,1 Ethylenedithio Indane 5 Boronic Acid As a Versatile Synthetic Building Block

Potential for Access to Structurally Complex Organic Molecules

The unique trifunctional nature of 1,1-(Ethylenedithio)-indane-5-boronic acid, featuring a boronic acid for cross-coupling, a protected ketone for further functionalization, and a rigid indane scaffold, theoretically positions it as a valuable intermediate in the synthesis of complex organic structures.

Hypothetical Synthesis of Indane-Fused Polycycles and Spiro Compounds

The indane framework is a common motif in natural products and pharmacologically active molecules. The boronic acid group on the 1,1-(Ethylenedithio)-indane-5-boronic acid scaffold is primarily suited for Suzuki-Miyaura cross-coupling reactions. This would allow for the facile introduction of various aryl or vinyl substituents at the 5-position of the indane ring, serving as a foundational step for further annulation reactions to build indane-fused polycyclic systems.

The dithiolane group serves as a robust protecting group for the ketone at the 1-position. Deprotection under specific conditions would unveil the ketone, which can then participate in a variety of cyclization reactions. For instance, intramolecular aldol (B89426) condensations or Friedel-Crafts reactions could be envisioned to form additional rings fused to the indane core.

Furthermore, the liberated ketone is a key functional handle for the synthesis of spiro compounds. Reaction with various di-nucleophiles or participation in cycloaddition reactions could lead to the formation of a spirocyclic center at the C1 position, generating complex three-dimensional architectures.

Modular Construction of Diverse Molecular Architectures

Boronic acids are cornerstones of modular synthesis due to their versatile and predictable reactivity in palladium-catalyzed cross-coupling reactions. mdpi.com The boronic acid moiety of 1,1-(Ethylenedithio)-indane-5-boronic acid allows it to be coupled with a wide array of organic halides or triflates. This modularity enables the systematic variation of substituents on the indane core, facilitating the creation of libraries of compounds for screening purposes.

The sequential nature of the reactions—coupling via the boronic acid followed by manipulation of the deprotected ketone—allows for a divergent synthetic approach. A single coupling product could, in theory, be converted into numerous different polycyclic or spirocyclic derivatives, showcasing the modularity inherent in this building block's design.

Postulated Development of Advanced Functional Molecules

The structural features of 1,1-(Ethylenedithio)-indane-5-boronic acid suggest its potential incorporation into various advanced materials and functional molecules, although specific examples are not present in the current literature.

Theoretical Incorporation into Materials Chemistry

Covalent Organic Frameworks (COFs): Boronic acids are frequently used as key building blocks ("linkers") for the synthesis of COFs. tcichemicals.com These materials are crystalline porous polymers with applications in gas storage, separation, and catalysis. tcichemicals.com Typically, boronic acids are condensed with polyhydroxy aromatic compounds (like catechols) to form stable boronate ester linkages that define the framework's structure. mit.edu 1,1-(Ethylenedithio)-indane-5-boronic acid could potentially be used as a monofunctional linker to terminate or modify the pores of a COF, or, if derivatized to be difunctional, could be a primary building block. The rigid indane unit would impart a specific geometry and steric profile to the resulting framework.

Non-Linear Optical (NLO) Materials: Indane derivatives, particularly those with donor-acceptor architectures, have been investigated for their NLO properties. rsc.org The indane scaffold of 1,1-(Ethylenedithio)-indane-5-boronic acid could be functionalized to create such push-pull systems. For example, the boronic acid could be used to couple an electron-donating group, while the ketone (after deprotection and subsequent reaction) could be transformed into a potent electron-accepting group, creating a chromophore with potential NLO activity.

Conceptual Design of Ligands for Catalysis

The indane scaffold can be used as a backbone for the synthesis of chiral ligands for asymmetric catalysis. While there are no reports of using 1,1-(Ethylenedithio)-indane-5-boronic acid for this purpose, one could envision a synthetic route where the boronic acid is used to attach the entire scaffold to a metal-coordinating group or another part of a larger ligand architecture. Further functionalization of the indane ring or the ketone position could introduce chirality and additional coordinating sites, leading to novel catalyst scaffolds.

Prospective Role as a Chemical Probe for Reaction Discovery

Chemical probes are small molecules used to study and understand biological processes or chemical reactions. nih.gov Boronic acids are valuable in this context due to their ability to interact with diols, a common feature in many biological molecules like carbohydrates. nih.gov 1,1-(Ethylenedithio)-indane-5-boronic acid could be incorporated into more complex molecules designed as probes. The indane unit provides a rigid, well-defined shape, and the dithiolane-protected ketone offers a site for late-stage functionalization, for instance, by attaching a fluorescent reporter group or a reactive handle after the probe has been used in a particular chemical or biological system. This would allow for its detection or capture, aiding in the development and understanding of new chemical reactions.

Iterative and Chemoselective Synthesis Using Boronic Acid Surrogates (e.g., MIDA Boronates)

The iterative and chemoselective synthesis of complex molecules can be significantly enhanced through the use of boronic acid surrogates, with N-methyliminodiacetic acid (MIDA) boronates being a prominent example. This strategy allows for the controlled, sequential addition of building blocks, much like the solid-phase synthesis of peptides.

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. The MIDA ligand protects the boronic acid, rendering it temporarily unreactive towards cross-coupling reactions. This "masking" is crucial for iterative processes. A bifunctional molecule containing a MIDA boronate at one end and a reactive group (such as a halide) at the other can be coupled with another molecule. The MIDA group on the newly introduced fragment remains intact, ready for a subsequent deprotection and coupling step.

The deprotection of the MIDA boronate is typically achieved under mild basic conditions, regenerating the reactive boronic acid for the next iteration. This cycle of coupling and deprotection enables the systematic construction of complex molecular architectures with high precision and chemoselectivity.

Table 1: General Steps in Iterative Synthesis with MIDA Boronates

| Step | Description | Key Features |

| 1. Coupling | A MIDA-protected boronic acid building block is coupled with a reaction partner (e.g., an aryl halide) via a transition-metal-catalyzed cross-coupling reaction. | The MIDA group ensures that only the unprotected boronic acid reacts. |

| 2. Deprotection | The MIDA group of the newly incorporated fragment is selectively removed, typically with a mild aqueous base. | This regenerates the boronic acid functionality for the next coupling step. |

| 3. Iteration | Steps 1 and 2 are repeated with different building blocks to elongate the molecular chain in a controlled manner. | Allows for the precise assembly of complex molecules. |

While this methodology is powerful, there is no specific literature available detailing the application of 1,1-(Ethylenedithio)-indane-5-boronic acid as a MIDA boronate in such iterative synthetic sequences.

Contributions to Retrosynthetic Design for Challenging Chemical Targets

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. Boronic acids and their derivatives are valuable tools in this process due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.

The presence of a boronic acid group on a building block like 1,1-(Ethylenedithio)-indane-5-boronic acid would allow synthetic chemists to envision a key disconnection at the boron-bearing carbon atom. This disconnection would lead to two simpler precursor molecules: the indane-based boronic acid and a suitable coupling partner (e.g., an aryl or vinyl halide). The dithioacetal group in 1,1-(Ethylenedithio)-indane-5-boronic acid serves as a protecting group for a carbonyl functionality, which can be revealed later in the synthesis. This latent functionality adds to its potential utility in a retrosynthetic plan, allowing for further molecular elaboration after the key cross-coupling step.

For a hypothetical complex target containing the 1,1-(Ethylenedithio)-indane-5-yl moiety, a retrosynthetic approach would identify this unit and propose its installation via a Suzuki-Miyaura coupling of 1,1-(Ethylenedithio)-indane-5-boronic acid with an appropriate substrate. This simplifies the synthetic challenge by breaking it down into the preparation of the boronic acid and the synthesis of the coupling partner.

However, it is important to reiterate that while these principles of retrosynthetic design are well-established, no published examples specifically highlight the strategic use of 1,1-(Ethylenedithio)-indane-5-boronic acid in the synthesis of challenging chemical targets.

Advanced Analytical and Spectroscopic Characterization for Research and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,1-(Ethylenedithio)-indane-5-boronic acid, ¹H and ¹³C NMR would provide definitive information about its molecular framework.

¹H NMR Spectroscopy: This would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J), confirming the connectivity of protons within the indane and ethylenedithio moieties. The aromatic protons on the indane ring would appear in the downfield region, while the aliphatic protons of the indane and ethylenedithio groups would be found in the upfield region. The protons of the boronic acid group (-B(OH)₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: This technique would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and quaternary carbons, including the spiro carbon of the dithiolane ring. The carbon atom attached to the boron is sometimes difficult to observe due to quadrupolar relaxation.

Without experimental data, a speculative data table cannot be provided.

Mass Spectrometry Techniques for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of a compound. For 1,1-(Ethylenedithio)-indane-5-boronic acid, techniques like electrospray ionization (ESI) or electron ionization (EI) would be used. The analysis would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its exact mass. The fragmentation pattern would offer further structural confirmation, likely showing losses of the boronic acid group, parts of the ethylenedithio group, or fragmentation of the indane core.

Vibrational and Electronic Spectroscopy for Understanding Bonding and Electronic Properties

Vibrational and electronic spectroscopy provide insights into the bonding and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include O-H stretching from the boronic acid (a broad band), B-O stretching, C-S stretching from the dithiolane ring, and various C-H and C=C stretching and bending modes from the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solution, would show electronic transitions characteristic of the aromatic system. The absorption maxima (λ_max) would correspond to π → π* transitions within the substituted benzene (B151609) ring of the indane core.

In the absence of published experimental data for 1,1-(Ethylenedithio)-indane-5-boronic acid, the detailed research findings and data tables requested cannot be generated. The information presented is based on the general principles of these analytical techniques and their application to analogous boronic acid compounds.

Computational Chemistry and Theoretical Modeling of 1,1 Ethylenedithio Indane 5 Boronic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and energetics of 1,1-(Ethylenedithio)-indane-5-boronic acid. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be utilized to optimize the molecular geometry and compute a range of electronic properties. lodz.plnih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO is often localized on the electron-rich aromatic ring and sulfur atoms, while the LUMO may be centered on the electron-deficient boron atom.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. In 1,1-(Ethylenedithio)-indane-5-boronic acid, the oxygen atoms of the boronic acid group are expected to be regions of high negative potential, while the hydrogen atoms of the hydroxyl groups and the boron atom are areas of positive potential.

Table 1: Calculated Electronic Properties of 1,1-(Ethylenedithio)-indane-5-boronic Acid using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Simulation of Reaction Mechanisms and Transition State Geometries

Computational methods are invaluable for elucidating the mechanisms of reactions involving 1,1-(Ethylenedithio)-indane-5-boronic acid, such as the Suzuki-Miyaura cross-coupling reaction. acs.org By mapping the potential energy surface, stationary points including reactants, products, intermediates, and transition states can be identified.

The simulation of a reaction pathway involves locating the transition state (TS) geometry, which is a first-order saddle point on the potential energy surface. The energy barrier, determined by the difference in energy between the reactants and the transition state, dictates the reaction rate. For instance, in a protodeboronation reaction, a potential side reaction, the transition state would involve the interaction of a proton source with the carbon atom bearing the boronic acid group. acs.orgnih.gov

Frequency calculations are performed to characterize the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to connect the transition state to the corresponding reactants and products, thereby verifying the proposed reaction mechanism.

Table 2: Illustrative Calculated Energetics for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.7 |

| Products | -15.2 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction mechanism simulations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and the influence of the solvent environment on 1,1-(Ethylenedithio)-indane-5-boronic acid. semanticscholar.orgnih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov

Force fields, such as AMBER or CHARMM, are used to describe the potential energy of the system as a function of the atomic coordinates. semanticscholar.org For novel molecules like the one , specific parameters for the boronic acid group may need to be developed or validated. semanticscholar.org

Conformational analysis through MD simulations can reveal the preferred orientations of the ethylenedithio and boronic acid groups relative to the indane core. This is particularly important for understanding how the molecule might interact with a biological target or a catalyst. The flexibility of the five-membered dithiolane ring can also be assessed.

Solvent effects are crucial for accurately modeling the behavior of the molecule in a condensed phase. Explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, provide a detailed picture of solute-solvent interactions, such as hydrogen bonding between the boronic acid's hydroxyl groups and water molecules. These simulations can also be used to calculate properties like the radial distribution function to understand the solvent structure around the solute.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures of 1,1-(Ethylenedithio)-indane-5-boronic acid, which can aid in its experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹¹B NMR chemical shifts. nih.govnih.govacs.org For ¹¹B NMR, the chemical shift is particularly sensitive to the coordination and electronic environment of the boron atom. nih.govnih.govacs.org Theoretical calculations can help in the assignment of complex experimental spectra.

IR Spectroscopy: By performing frequency calculations on the optimized geometry, the vibrational frequencies and their corresponding intensities can be predicted. These can be compared with experimental FT-IR spectra to identify characteristic vibrational modes, such as the O-H stretching of the boronic acid group and the C-S stretching of the dithiolane ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. lodz.pl These calculations can help to understand the nature of the electronic transitions, for example, whether they are π-π* transitions within the aromatic system.

Table 3: Predicted Spectroscopic Data for 1,1-(Ethylenedithio)-indane-5-boronic Acid

| Spectrum | Key Predicted Feature | Value |

|---|---|---|

| ¹¹B NMR | Chemical Shift (δ) | ~28 ppm |

| IR | O-H Stretch | ~3300 cm⁻¹ |

| UV-Vis | λ_max | ~275 nm |

Note: These predicted values are based on typical ranges for similar arylboronic acids and are for illustrative purposes.

Structure-Reactivity Relationship Analysis via Computational Approaches

Computational approaches are powerful tools for establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR). nih.govnih.gov By calculating a variety of molecular descriptors for 1,1-(Ethylenedithio)-indane-5-boronic acid and its hypothetical derivatives, models can be built to correlate these structural features with their chemical reactivity or biological activity.

Relevant descriptors that can be computed include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Topological Descriptors: Molecular weight, polar surface area (PSA), and various connectivity indices.

Steric Descriptors: Molecular volume and surface area.

For example, a QSAR study could explore how substituting the indane ring with different functional groups affects the molecule's ability to inhibit a particular enzyme. nih.gov A model could be developed by correlating the calculated descriptors of a series of analogues with their experimentally determined inhibitory concentrations (IC₅₀). Such models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. Similarly, SRR studies can correlate descriptors with reaction rates or equilibrium constants for chemical transformations.

Future Perspectives and Emerging Research Frontiers

Innovations in Green and Sustainable Synthetic Approaches for Boronic Acids

The synthesis of boronic acids is progressively shifting towards more environmentally benign methods, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com These "green" approaches are crucial for the large-scale and environmentally responsible production of boronic acid derivatives, including indane-based structures.

Key innovations in this area include:

Decarboxylative Borylation: A significant breakthrough allows for the conversion of abundant and inexpensive carboxylic acids directly into boronic acids. scripps.edudrugdiscoverytrends.com This method, often utilizing inexpensive nickel catalysts, replaces a carbon atom with a boron atom in a single step, offering a more atom-economical route compared to traditional methods that start from organohalides. scripps.edudrugdiscoverytrends.com

C-H Activation/Borylation: Direct C-H borylation is a highly sought-after transformation as it forms carbon-boron bonds from ubiquitous C-H bonds, minimizing the need for pre-functionalized starting materials like organohalides. nih.gov This reduces the number of synthetic steps and the generation of stoichiometric byproducts.

Use of Greener Solvents and Catalysts: Research is focused on replacing traditional organic solvents with more sustainable alternatives, such as water or bio-based solvents. nih.gov Furthermore, there is a push towards using earth-abundant metal catalysts or even metal-free catalytic systems to avoid the toxicity and cost associated with heavy metals like palladium. acs.org

Photochemical and Electrochemical Methods: Light- and electricity-driven synthetic methods are emerging as powerful tools for boronic acid synthesis. nih.govresearchgate.net Photoinduced borylation, for example, can proceed under mild, metal-free conditions, offering a broad substrate scope and high functional group tolerance. nih.govorganic-chemistry.org

| Parameter | Traditional Methods (e.g., Grignard-based) | Green/Sustainable Methods |

|---|---|---|

| Starting Materials | Organohalides (Aryl bromides/iodides) | Carboxylic acids, unactivated arenes, anilines scripps.edunih.gov |

| Reagents | Stoichiometric organometallic reagents (e.g., Grignard, organolithium) | Catalytic systems (e.g., Ni, Ir), often metal-free drugdiscoverytrends.comacs.org |

| Byproducts | Significant metal-halide salt waste | Minimal byproducts (e.g., H₂O, CO₂) researchgate.net |

| Conditions | Often require harsh, anhydrous conditions | Generally milder, can sometimes be performed in aqueous media nih.gov |

| Atom Economy | Lower | Higher, especially in C-H activation and decarboxylative routes |

For a molecule like 1,1-(Ethylenedithio)-indane-5-boronic acid, these green methodologies could provide more efficient pathways from advanced intermediates, reducing the environmental impact of its synthesis.

Exploration of Unconventional Reactivity Modes for Indane Boronic Acids

While the Suzuki-Miyaura cross-coupling reaction remains the most prominent application of boronic acids, new reactivity patterns are continuously being discovered. rsc.org Exploring these unconventional modes for indane boronic acids could unlock novel synthetic transformations.

Emerging areas of reactivity include:

Boronic Acid Catalysis (BAC): Arylboronic acids themselves can act as mild Lewis acid catalysts for a variety of organic reactions, such as dehydrations, acylations, and condensations. ualberta.canih.govacs.org This mode of catalysis relies on the reversible formation of covalent bonds with hydroxyl groups, activating them for subsequent transformations in an atom-economical manner. researchgate.netualberta.ca The specific electronic properties of the indane scaffold in 1,1-(Ethylenedithio)-indane-5-boronic acid could be harnessed to develop specialized catalysts for targeted reactions.

Radical Reactions: The involvement of boronic acids in radical pathways is a growing field. acs.org For instance, radical cyclization of biarylboronic acids has been developed as a sustainable method for synthesizing complex heterocyclic systems under metal-free conditions. acs.org The indane core could be a precursor to unique radical intermediates, leading to new molecular architectures.

Catalyst-Promoted Metalate Shifts: Recent developments in organoboron chemistry have focused on reactions involving 1,2-metalate shifts, where a substituent migrates from a tetracoordinate boron "ate" complex to an adjacent carbon. nih.gov This process enables the stereoselective synthesis of complex chiral building blocks while retaining the versatile boronic acid functional group for further manipulation. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the integration of boronic acid chemistry into automated platforms.

Key aspects of this integration are:

Automated Iterative Synthesis: Automated synthesizers can perform iterative cycles of deprotection, coupling, and purification to assemble complex molecules from boronic acid building blocks. google.comillinois.edu This approach often relies on protected forms of boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates, which are stable to various reaction conditions but can be readily deprotected when needed. illinois.edu

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of boronic acids and their derivatives, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. organic-chemistry.orgnih.gov For example, hazardous organolithium chemistry often used in boronic acid synthesis can be performed more safely and efficiently in a flow reactor. organic-chemistry.org A flow setup can achieve high throughput, enabling the production of significant quantities of building blocks in a short time. organic-chemistry.org

| Platform | Key Advantages | Relevance to 1,1-(Ethylenedithio)-indane-5-boronic acid |

|---|---|---|

| Automated Synthesis | High-throughput synthesis of derivatives; rapid library generation; reproducibility. google.comillinois.edu | Enables rapid exploration of structure-activity relationships by coupling the indane core to diverse partners. |

| Flow Chemistry | Improved safety for hazardous reactions; precise reaction control; scalability; high throughput. organic-chemistry.orgnih.gov | Potential for safer, more efficient, and scalable synthesis of the compound itself or its precursors. |

The integration of 1,1-(Ethylenedithio)-indane-5-boronic acid into these platforms would facilitate its use as a building block for creating large, diverse libraries of complex molecules for biological screening.

Role in Advancing Fundamental Understanding of Organoboron Chemistry

The study of specific boronic acids, including structurally unique ones like 1,1-(Ethylenedithio)-indane-5-boronic acid, contributes to the broader, fundamental understanding of organoboron chemistry. rsc.orgthieme.dewikipedia.org

Key areas of fundamental insight include:

Mechanistic Studies: Detailed investigation into the reaction mechanisms of boronic acids, such as the transmetalation step in Suzuki-Miyaura coupling, provides crucial knowledge for catalyst design and reaction optimization. rsc.orgnih.gov The unique steric and electronic environment of the indane core could influence reaction kinetics and pathways, offering a valuable probe for mechanistic inquiries.

Understanding Boron's Unique Properties: Boron's Lewis acidity, its ability to form reversible covalent bonds with nucleophiles, and the nature of the C-B bond are central to its chemistry. nih.govwikipedia.org Studying how the dithioacetal and indane framework modulate these properties can lead to a more nuanced understanding of structure-reactivity relationships in organoboron compounds.

New Reagent Design: Exploration of the synthesis and reactivity of novel boronic acids can inspire the design of new boron-based reagents with tailored properties for specific synthetic challenges. pharm.or.jp

By serving as a model system, 1,1-(Ethylenedithio)-indane-5-boronic acid can play a role in advancing the fundamental science that underpins the vast applications of organoboron compounds in modern chemistry.

Q & A

Q. What are the critical synthetic challenges in preparing 1,1-(Ethylenedithio)-indane-5-boronic acid, and how can they be mitigated?

The synthesis requires careful handling of the boronic acid group, which is prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include using protecting groups (e.g., MIDA boronates) to prevent undesired side reactions during coupling steps . The ethylenedithio moiety introduces steric constraints, necessitating optimized reaction temperatures and catalysts (e.g., Pd-based systems) to avoid incomplete cyclization or dimerization .

Q. Which spectroscopic techniques are most effective for characterizing the boronic acid functionality in this compound?

- : A singlet peak near 30 ppm confirms the presence of the boronic acid group.

- X-ray crystallography : Resolves the planar trigonal geometry of the boron center and its interaction with adjacent sulfur atoms .

- FT-IR : B-O stretching vibrations (~1340 cm) and O-H bonds (~3200 cm) provide secondary confirmation .

Q. How does the ethylenedithio group influence the compound’s solubility and stability in aqueous vs. organic solvents?

The ethylenedithio bridge enhances lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous stability. In water, the boronic acid group forms reversible esters with diols, while the sulfur atoms may oxidize to sulfoxides under aerobic conditions. Buffered solutions (pH 7–9) are recommended for aqueous applications .

Q. What are the primary applications of this compound in molecular recognition and sensing?

The boronic acid group binds diols (e.g., saccharides) via ester formation, enabling glucose sensing or glycoprotein detection . The ethylenedithio moiety can act as a redox-active component in electrochemical sensors, amplifying signal responses in the presence of target analytes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with diols under varying pH conditions?

Discrepancies arise from pH-dependent boronate ester formation (optimal at pH > 8) and competing interactions with the ethylenedithio group. Systematic studies using isothermal titration calorimetry (ITC) or fluorescence titrations across a pH gradient (4–10) are recommended. Competition assays with structurally analogous diols (e.g., fructose vs. glucose) can isolate steric/electronic effects .

Q. What experimental designs optimize the use of this compound in boronic acid-catalyzed (BAC) reactions?

The ethylenedithio group can stabilize transition states in Friedel-Crafts alkylation or conjugate additions by coordinating to nucleophiles. Key parameters include:

Q. How does this compound perform in metal-ion complexation, and what analytical applications does this enable?

The sulfur atoms act as soft Lewis bases, forming stable complexes with transition metals (e.g., Cu, Pd). These complexes are useful in:

Q. What strategies improve the compound’s performance in glucose-responsive hydrogels for drug delivery?

Incorporating the boronic acid into copolymer networks (e.g., with acrylamide) enhances glucose sensitivity. The ethylenedithio group introduces disulfide crosslinks, enabling redox-responsive degradation. Key metrics:

Q. How can this compound be adapted for detecting epigenetic modifications like 5-hydroxymethylcytosine (5hmC) in DNA?

The boronic acid selectively binds glucosylated 5hmC, inhibiting Taq polymerase during PCR. Optimization involves:

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations model the boron-sulfur interaction’s impact on transition states. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.